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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of
immunohistochemistry (IHC) to evaluate c-MET expression in preclinical and clinical studies of
ABNA401, a selective c-MET inhibitor. The protocols and data presented are intended to guide
researchers in the accurate assessment of c-MET as a biomarker for ABN401 sensitivity.

Introduction

ABNA401 is an orally bioavailable, highly selective small-molecule inhibitor of the c-MET
receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through
mechanisms such as gene amplification, mutations (e.g., MET exon 14 skipping), or protein
overexpression, is a key driver in various cancers, including non-small cell lung cancer
(NSCLC).[2] ABN401 binds to the ATP-binding site of c-MET, inhibiting its phosphorylation and
disrupting downstream signaling pathways, which can lead to cell death in tumors dependent
on this pathway.[1] Consequently, accurate detection of c-MET expression is crucial for
identifying patients who may benefit from ABN401 therapy. Immunohistochemistry is a widely
used method for assessing c-MET protein expression in tumor tissue.

c-MET Signaling Pathway and ABN401's Mechanism
of Action
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The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and
autophosphorylates, activating multiple downstream signaling cascades. These pathways,
including the RAS/MAPK, PISK/AKT, and STAT pathways, are integral to cell proliferation,
survival, migration, and invasion.[3] Aberrant c-MET activation leads to uncontrolled cell growth
and metastasis.[4] ABN401 acts as a competitive inhibitor at the ATP-binding site of the c-MET
kinase domain, preventing this phosphorylation and subsequent pathway activation.
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Caption: ABN401 inhibits the c-MET signaling pathway.

Quantitative Data on c-MET Expression and ABN401
Efficacy

Preclinical and clinical studies have demonstrated a correlation between the level of c-MET
expression or specific c-MET alterations and the response to ABN401.

Preclinical Data: ABN401 Activity in Cancer Cell Lines
and PDX Models

The following table summarizes the in vitro cytotoxic activity of ABN401 in various cancer cell
lines with differing c-MET status, as well as the in vivo response in patient-derived xenograft
(PDX) models.
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In Vivo
. c-MET Tumor
Cell Line / Cancer c-MET ABN401
Status (IHC ] Growth
PDX Model Type Alteration IC50 (nM) L
Score) Inhibition
(TGI)
Cell Lines
. High o
SNU-5 Gastric 3+ o 2.1 Significant
Amplification
) High
Hs746T Gastric 3+ o 2.5 Not Reported
Amplification
) High
MKN45 Gastric 3+ o 43.1 Not Reported
Amplification
High o
EBC-1 Lung 3+ o 2.0 Significant
Amplification
High
H1993 Lung 3+ o 2.8 Not Reported
Amplification
No
SNU-638 Gastric 3+ o 2.7 Significant
Amplification
PDX Models
) High Not o
GA3121 Gastric 3+ o ) Significant
Amplification Applicable
_ High Not o
LI0612 Liver 3+ o ) Significant
Amplification Applicable
High Not o
LU2503 Lung 3+ o ) Significant
Amplification Applicable
MET exon 14  Not o
LU5S381 Lung 3+ o ) Significant
skipping Applicable

Clinical Data: ABN401 Efficacy in NSCLC Patients
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Clinical trials of ABN401 have focused on patients with NSCLC harboring specific c-MET

alterations. The following table summarizes key efficacy data from these trials.

. . . Objective
Clinical Trial Patient c-MET Number of
. . ] Response
Phase Population Alteration Patients
Rate (ORR)
Phase 2 Treatment-Naive  MET exon 14
o 8 75%
(NCT05541822) NSCLC skipping
Phase 2 Evaluable MET exon 14
o 17 52.9%
(NCT05541822) NSCLC skipping
Phase 1 MET exon 14 50% (2 Partial
_ NSCLC o 4
Expansion skipping Responses)
2 Partial
Phase 1 Dose c-MET »
) NSCLC ] Not Specified Responses
Escalation Overexpression )
Confirmed

Experimental Protocols
Immunohistochemistry (IHC) Protocol for c-MET

Expression

The following is a representative IHC protocol for the detection of c-MET protein in formalin-

fixed, paraffin-embedded (FFPE) tissue, based on standard methodologies and the commonly
used VENTANA MET (SP44) RxDx Assay.

Materials:

Deionized water

Xylene or equivalent deparaffinization solution

Ethanol (graded series: 100%, 95%, 70%)

FFPE tissue sections (4-5 pum) on positively charged slides
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e Antigen Retrieval Solution (e.g., EDTA-based, pH 8.0)
o Peroxidase block (e.g., 3% Hydrogen Peroxide)
e Protein block (e.g., normal goat serum)
e Primary antibody: Rabbit monoclonal anti-c-MET (Clone SP44)
e Secondary antibody: HRP-conjugated anti-rabbit antibody
o DAB chromogen solution
o Hematoxylin counterstain
e Mounting medium
Procedure:
o Deparaffinization and Rehydration:
o Incubate slides in xylene (2 x 10 minutes).
o Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).
o Rinse with deionized water.
e Antigen Retrieval:

o Perform heat-induced epitope retrieval (HIER) using a suitable antigen retrieval solution in
a pressure cooker or water bath (e.g., 95-100°C for 20-30 minutes).

o Allow slides to cool to room temperature.
e Staining:
o Block endogenous peroxidase activity with peroxidase block for 10 minutes.

o Rinse with wash buffer (e.g., PBS or TBS).
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o Apply protein block and incubate for 20 minutes to reduce non-specific binding.

o Incubate with the primary anti-c-MET antibody at an optimized dilution for 30-60 minutes at
room temperature or overnight at 4°C.

o Rinse with wash buffer.

o Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room
temperature.

o Rinse with wash buffer.

o Apply DAB chromogen solution and incubate until the desired stain intensity develops
(typically 5-10 minutes).

o Rinse with deionized water.
o Counterstaining and Mounting:
o Counterstain with hematoxylin.
o Dehydrate through a graded series of ethanol and clear with xylene.
o Coverslip with a permanent mounting medium.
IHC Scoring Criteria for c-MET:

c-MET expression is typically evaluated based on the staining intensity and the percentage of
positive tumor cells. A common scoring system is as follows:

0: No staining or weak staining in <50% of tumor cells.

1+: Weak to moderate staining in 250% of tumor cells.

2+: Moderate to strong staining in 250% of tumor cells.

3+: Strong staining in 250% of tumor cells.
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For clinical trial eligibility, high c-MET overexpression is often defined as an IHC score of 3+ in
>50% of tumor cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the assessment of c-MET expression in
ABNA401 studies, from sample acquisition to data analysis.
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c-MET IHC Experimental Workflow for ABN401 Studies
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Caption: Workflow for c-MET IHC in ABN401 studies.
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Conclusion

The determination of c-MET expression by immunohistochemistry is a critical component of
both preclinical and clinical research involving the c-MET inhibitor ABN401. Standardized and
validated IHC protocols, coupled with consistent scoring methodologies, are essential for the
reliable identification of tumors with c-MET dysregulation. The data strongly suggest that high
levels of c-MET expression, as determined by IHC, are associated with a greater likelihood of
response to ABN401, underscoring the importance of this biomarker in patient selection for
targeted therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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